2-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenyl, fluorophenyl, methoxymethyl, and dihydropyrido[2,3-d]pyrimidinone moieties.
Preparation Methods
The synthesis of 2-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of intermediates such as 3,4-dichlorophenyl and 4-fluorophenyl derivatives.
Cyclization Reactions: These intermediates undergo cyclization reactions to form the pyrido[2,3-d]pyrimidinone core.
Functional Group Modifications:
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .
Scientific Research Applications
2-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can be compared with similar compounds such as:
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: Used in the synthesis of pitavastatin, a cholesterol-lowering agent.
(2,3-dichlorophenyl)(4-fluorophenyl)methanamine: A related compound with different functional groups and applications.
4-Fluorophenyl methyl sulfone: Another fluorophenyl derivative with distinct properties and uses.
Properties
Molecular Formula |
C22H18Cl2FN3O2 |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18Cl2FN3O2/c1-12-9-14(11-30-2)19-21(26-12)28(16-6-4-15(25)5-7-16)20(27-22(19)29)13-3-8-17(23)18(24)10-13/h3-10,20H,11H2,1-2H3,(H,27,29) |
InChI Key |
XCFPCVCHWFLMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(N(C2=N1)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl)COC |
Origin of Product |
United States |
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